molecular formula C13H18ClN B2583346 1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride CAS No. 3160-23-4

1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride

Cat. No. B2583346
CAS RN: 3160-23-4
M. Wt: 223.74
InChI Key: PRSJXEWHNCYMHX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N.ClH/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1;/h7-8,14H,1-6,9H2;1H . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Superacidic Activation and Electrophilic Reactions

A study by Koltunov et al. (2002) discusses the superacidic activation of 1- and 3-isoquinolinols and their electrophilic reactions, which result in selective ionic hydrogenation and condensation processes under the influence of aluminum chloride. This work highlights the mechanism involving superelectrophilic dicationic intermediates, relevant to understanding the reactivity of similar isoquinoline derivatives (Koltunov, Prakash, Rasul, & Olah, 2002).

Novel Derivatives and Antiviral Potency

Krysantieva et al. (2023) report the synthesis of a novel tetrahydroquinazoline derivative from ambroxol hydrochloride, demonstrating potential against SARS-CoV-2 proteins. This study exemplifies how derivatives of complex isoquinoline structures can be synthesized and evaluated for biological activity, showing the interdisciplinary applications of such compounds in medicinal chemistry and virology (Krysantieva, Voronina, & Safin, 2023).

Photophysical Properties and Sensor Applications

Research by Li et al. (2013) on tetraaryldibenzo[f,h]imidazo[1,2-b]isoquinolines explores the synthesis and photophysical properties of these compounds. Their strong emissions and potential as fluorescent chemosensors for detecting solvent polarity, acidity, or trace amounts of nitroaromatics demonstrate the versatility of isoquinoline derivatives in materials science and sensor technology (Li, Hu, Li, Hu, Wang, Lu, & Wang, 2013).

Structural Aspects and Properties of Amide Derivatives

A study by Karmakar, Sarma, & Baruah (2007) delves into the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides. This research provides insights into the crystal structures and fluorescence properties of these compounds, contributing to the understanding of their potential applications in crystal engineering and optical materials (Karmakar, Sarma, & Baruah, 2007).

Synthesis of Isoquinolines and Tetrahydroquinolines via C-H Bond Activation

Parthasarathy & Cheng (2009) describe a rhodium-catalyzed C-H bond activation method for the regioselective synthesis of isoquinoline and tetrahydroquinoline derivatives. This method represents an efficient approach to constructing complex heterocyclic structures, showcasing the chemical versatility and potential applications of isoquinoline derivatives in synthetic chemistry (Parthasarathy & Cheng, 2009).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,2,3,4,6,7,8,9-octahydrobenzo[g]isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1;/h7-8,14H,1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSJXEWHNCYMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(CCNC3)C=C2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride

CAS RN

3160-23-4
Record name 1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride
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